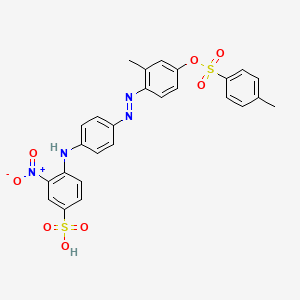

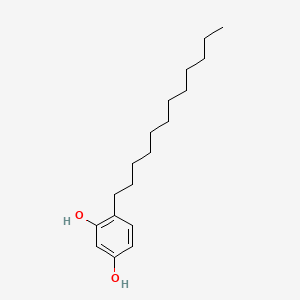

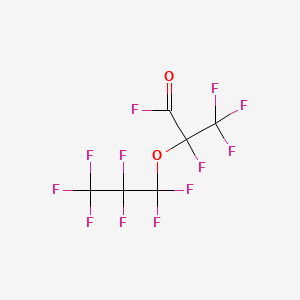

![molecular formula C18H21NO2 B1360220 Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- CAS No. 30633-94-4](/img/structure/B1360220.png)

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-

Descripción general

Descripción

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is a type of phenol, an aromatic hydrocarbon that is commonly used in organic synthesis and laboratory experiments. It is a colorless liquid with a molecular formula of C15H21NO2 and a molecular weight of 249.33 g/mol. It has a melting point of 14.2 °C, a boiling point of 239 °C and a density of 1.06 g/cm3. Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is soluble in water and organic solvents and has a low vapor pressure.

Aplicaciones Científicas De Investigación

Anticancer Activity

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- and its derivatives have been explored for their potential in cancer therapy. A study by Sukria et al. (2020) examined a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, for its anticancer activity against T47D breast cancer cells. The compound showed weak activity in inhibiting these cells, suggesting a potential area for further research in cancer treatment.

Antibacterial and Antioxidant Activities

Compounds similar to Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- have been investigated for their antibacterial and antioxidant properties. Research by Oloyede-Akinsulere et al. (2018) demonstrated that methoxy-substituted compounds exhibited the highest antibacterial and antioxidant activities. This highlights their potential use in combating bacterial infections and oxidative stress.

Fluorescence Studies and Protein Interaction

The interaction of compounds similar to Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- with proteins has been a subject of study. For instance, Ghosh et al. (2016) investigated the interaction of a related compound with Bovine Serum Albumin (BSA) using fluorescence spectral data. Such studies are important for understanding how these compounds interact with biological molecules.

Molecular Docking and Biological Activity

Research has also focused on the molecular docking and biological activity of compounds like Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-. A study by Zeyrek et al. (2019) synthesized a similar compound and investigated its interaction with DNA, showing potential for applications in biochemistry and molecular biology.

Role in Metallosupramolecular Assembly

These compounds have been examined for their role in the assembly of metallosupramolecular structures. Hajiashrafi et al. (2019) studied the syntheses and structures of group IIB coordination compounds containing a similar ligand, shedding light on the role of π-stacking and hydrogen bonding in these assemblies.

Propiedades

IUPAC Name |

2-[(4-butylphenyl)iminomethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-14-6-9-16(10-7-14)19-13-15-8-11-17(21-2)12-18(15)20/h6-13,20H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYRNLWIOXVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067564 | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

CAS RN |

30633-94-4 | |

| Record name | 2-[[(4-Butylphenyl)imino]methyl]-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30633-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(((4-butylphenyl)imino)methyl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030633944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)